![molecular formula C15H15N5OS2 B448639 N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N'-[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]THIOUREA](/img/structure/B448639.png)
N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N'-[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]THIOUREA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N’-[(1-methyl-1H-pyrazol-5-yl)carbonyl]thiourea is a complex organic compound that features a benzothiophene ring, a pyrazole ring, and a thiourea functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N’-[(1-methyl-1H-pyrazol-5-yl)carbonyl]thiourea typically involves multi-step organic reactions. The starting materials often include benzothiophene derivatives, pyrazole derivatives, and thiourea. Common synthetic routes may involve:
Formation of the Benzothiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Cyano Group: Nitrile groups can be introduced via nucleophilic substitution reactions.
Formation of the Pyrazole Ring: Pyrazole rings are typically synthesized through condensation reactions involving hydrazines and 1,3-diketones.
Coupling Reactions: The final step often involves coupling the benzothiophene and pyrazole derivatives with thiourea under specific reaction conditions, such as the presence of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N’-[(1-methyl-1H-pyrazol-5-yl)carbonyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features make it a candidate for drug discovery and development.
Medicine
In medicine, the compound may be investigated for its therapeutic potential. It could serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N’-[(1-methyl-1H-pyrazol-5-yl)carbonyl]thiourea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N’-[(1-methyl-1H-pyrazol-5-yl)carbonyl]urea
- **N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N’-[(1-methyl-1H-pyrazol-5-yl)carbonyl]guanidine
Uniqueness
The uniqueness of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N’-[(1-methyl-1H-pyrazol-5-yl)carbonyl]thiourea lies in its combination of functional groups and ring structures, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity.
Propriétés
Formule moléculaire |
C15H15N5OS2 |
|---|---|
Poids moléculaire |
345.4g/mol |
Nom IUPAC |
N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H15N5OS2/c1-20-11(6-7-17-20)13(21)18-15(22)19-14-10(8-16)9-4-2-3-5-12(9)23-14/h6-7H,2-5H2,1H3,(H2,18,19,21,22) |
Clé InChI |
KOEXSUYCCDGHOQ-UHFFFAOYSA-N |
SMILES |
CN1C(=CC=N1)C(=O)NC(=S)NC2=C(C3=C(S2)CCCC3)C#N |
SMILES canonique |
CN1C(=CC=N1)C(=O)NC(=S)NC2=C(C3=C(S2)CCCC3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-hydroxy-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B448556.png)

![3-chloro-N-[2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B448560.png)
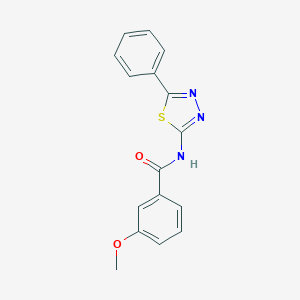
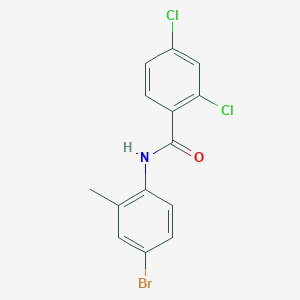
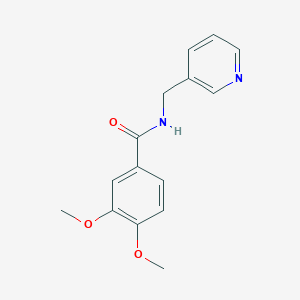
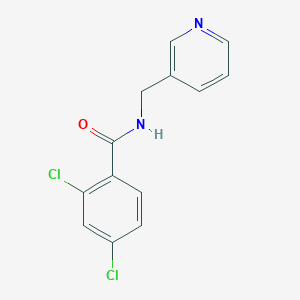
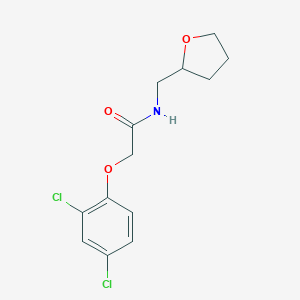
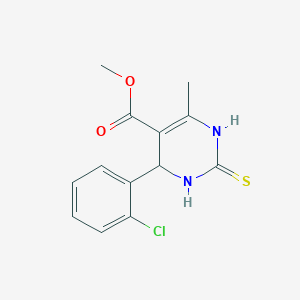
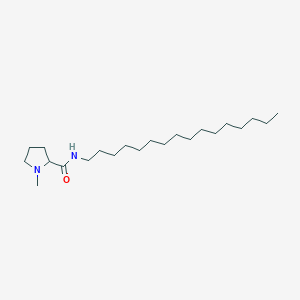
![(5E)-5-[(2-hydroxy-3,5-diiodophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B448575.png)
![Dimethyl 5-[(4-fluorobenzoyl)amino]isophthalate](/img/structure/B448576.png)
![3-[(3,4-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B448577.png)
![4-[(3-{3-nitro-1H-1,2,4-triazol-1-yl}-1-adamantyl)carbonyl]morpholine](/img/structure/B448579.png)
